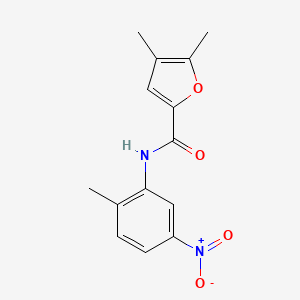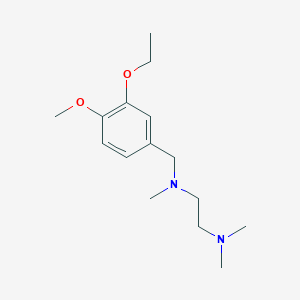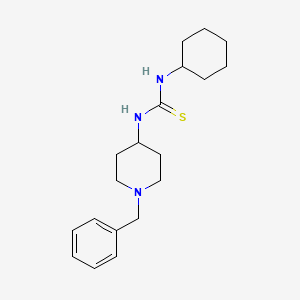
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide
Overview
Description
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide, also known as DNM2F, is a synthetic compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide is not fully understood, but it is believed to interact with specific amino acid residues in target proteins through hydrogen bonding and hydrophobic interactions. This binding can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to induce apoptosis in cancer cells. 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has also been shown to have anti-inflammatory effects and to modulate the activity of ion channels in neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide in lab experiments is its high selectivity for certain proteins, which allows for precise imaging and manipulation of biological systems. However, 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide can be toxic to cells at high concentrations and its effects on non-target proteins are not well understood.
Future Directions
There are several potential future directions for research on 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide. One area of interest is the development of new fluorescent probes based on 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide that can target different proteins and cellular structures. Another potential direction is the use of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide as a tool for studying protein-protein interactions and signal transduction pathways. Additionally, further studies are needed to better understand the toxicity and non-specific effects of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide in cells and tissues.
Synthesis Methods
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide can be synthesized through a multi-step process starting with the reaction of 2-methyl-5-nitrophenol with acetic anhydride to form 2-acetoxy-5-nitrophenyl acetate. This compound is then reacted with furfurylamine in the presence of a catalyst to form 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide.
Scientific Research Applications
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a fluorescent probe for imaging biological systems. 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to selectively bind to certain proteins and can be used to visualize their localization and dynamics within cells.
properties
IUPAC Name |
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-5-11(16(18)19)7-12(8)15-14(17)13-6-9(2)10(3)20-13/h4-7H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAITWAKRIQRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193510 | |
| Record name | 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide | |
CAS RN |
694461-62-6 | |
| Record name | 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694461-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)